molecular formula C13H23NO2Si B13451625 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline

3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline

Cat. No.: B13451625
M. Wt: 253.41 g/mol
InChI Key: WYELCRHKIQJNAQ-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline typically involves the protection of the hydroxyl group of 5-methoxyaniline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline exerts its effects is primarily through the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection mechanism involves nucleophilic attack on the silicon atom, leading to the cleavage of the silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of both the methoxy and silyl ether groups allows for versatile applications in various chemical transformations.

Properties

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-methoxyaniline

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-8-10(14)7-11(9-12)15-4/h7-9H,14H2,1-6H3

InChI Key

WYELCRHKIQJNAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)N

Origin of Product

United States

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